molecular formula C11H17N3S B3004154 (4-Diethylamino-phenyl)-thiourea CAS No. 3394-70-5

(4-Diethylamino-phenyl)-thiourea

Cat. No.: B3004154
CAS No.: 3394-70-5
M. Wt: 223.34
InChI Key: AMSXDNFEGTUMHF-UHFFFAOYSA-N
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Description

(4-Diethylamino-phenyl)-thiourea is a useful research compound. Its molecular formula is C11H17N3S and its molecular weight is 223.34. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(diethylamino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-3-14(4-2)10-7-5-9(6-8-10)13-11(12)15/h5-8H,3-4H2,1-2H3,(H3,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXDNFEGTUMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Thiourea Architectures in Contemporary Chemistry

The thiourea (B124793) moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms (SC(NR₂)₂), is a cornerstone of modern chemistry. bohrium.com Its importance stems from a combination of its structural attributes and electronic properties. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group) allows thiourea derivatives to form intricate and predictable supramolecular assemblies through self-recognition and with other molecules. ontosight.ai This capacity for hydrogen bonding is fundamental to their application in organocatalysis, where they can activate and orient substrates in a stereoselective manner. evitachem.com

Furthermore, the sulfur and nitrogen atoms act as effective ligation points for a wide array of metal ions, leading to the formation of stable coordination complexes with diverse geometries and applications. ontosight.ai The reactivity of the thiourea unit also makes it a valuable intermediate in organic synthesis, serving as a precursor for a multitude of heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. bohrium.comnih.gov The replacement of the oxygen atom in urea (B33335) with a more polarizable sulfur atom in thiourea results in distinct electronic properties, including higher acidity and enhanced hydrogen-bonding capabilities, which underpins their broad utility. evitachem.com

An Overview of N Aryl Thiourea Derivatives As Versatile Molecular Scaffolds

When one or both nitrogen atoms of the thiourea (B124793) core are substituted with aryl groups, the resulting N-aryl thiourea derivatives gain an additional layer of versatility. The introduction of an aromatic ring allows for fine-tuning of the molecule's electronic and steric properties through the addition of various substituents. This modularity is a key reason for their widespread use as versatile molecular scaffolds. sigmaaldrich.com

These derivatives are instrumental in numerous fields:

Medicinal Chemistry: N-aryl thioureas exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory properties. nih.govbohrium.com Their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes them promising candidates for drug discovery. bohrium.com

Coordination Chemistry and Sensing: As excellent ligands, they form stable complexes with various transition metals. ontosight.ai This property is harnessed in the development of chemical sensors, where the binding of an ion or molecule to the thiourea-metal complex can trigger a detectable optical or electrochemical signal. nih.gov

Organic Synthesis: They serve as crucial building blocks for synthesizing complex heterocyclic systems. tubitak.gov.tr The thiourea moiety can undergo various cyclization reactions to yield important pharmacological and industrial compounds. nih.gov

Materials Science: The capacity for strong intermolecular interactions, such as hydrogen bonding and π-π stacking, makes N-aryl thioureas suitable for constructing supramolecular polymers and other organized molecular assemblies with interesting optical and electronic properties. ontosight.ai

The straightforward synthesis, typically involving the reaction of an aryl isothiocyanate with an amine, further enhances their appeal to researchers. nih.gov

N Aryl Thiourea Derivatives in Organocatalysis

Thioureas as Brønsted Acid Organocatalysts

While initially recognized for their hydrogen-bonding capabilities, thioureas, particularly those with electron-withdrawing substituents, can also function as Brønsted acid catalysts. scispace.comnih.govacs.orgscispace.com This mode of catalysis involves the protonation of a substrate by the thiourea (B124793), generating a more reactive species. researchgate.netscispace.comacs.org

Computational and experimental studies have provided evidence for the Brønsted acid pathway in various reactions. For instance, in the tetrahydropyranylation of alcohols, it has been proposed that the thiourea catalyst protonates the dihydropyran (DHP), forming an oxacarbenium ion. scispace.comacs.org This highly electrophilic intermediate then readily reacts with the alcohol. scispace.comacs.org This mechanism challenges the previously held belief that the catalysis proceeded solely through hydrogen-bond activation of the alcohol. scispace.comacs.org

The Brønsted acidity of thioureas is influenced by the substituents on the aryl rings. d-nb.infodcu.ie Electron-withdrawing groups enhance the acidity of the N-H protons, making the thiourea a more effective proton donor. d-nb.info This principle has been demonstrated in the development of highly active thiourea catalysts, such as Schreiner's thiourea, which bears two 3,5-bis(trifluoromethyl)phenyl groups. scispace.comnih.govacs.orgscispace.com

The ability of thioureas to act as Brønsted acids has expanded their applicability in organocatalysis, enabling them to catalyze a broader range of transformations than initially thought possible through hydrogen bonding alone. researchgate.netd-nb.info

Mechanistic Investigations in Thiourea-Catalyzed Reactions

The catalytic prowess of N-aryl thioureas is rooted in a variety of intricate mechanistic pathways. Understanding these mechanisms is crucial for the rational design of new and more efficient catalysts.

Hydrogen Bonding Activation Mechanisms

The most recognized mode of action for thiourea organocatalysts is their ability to activate substrates through the formation of double hydrogen bonds. wikipedia.orgscispace.comnih.gov The two N-H protons of the thiourea moiety can interact with an electrophile, such as a carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. wikipedia.orgscispace.com This interaction is often described as a "clamp-like" binding motif. wikipedia.org

The strength of this hydrogen bonding is a key determinant of catalytic activity. d-nb.info Electron-withdrawing groups on the aryl rings of the thiourea enhance the hydrogen bond donating ability, leading to stronger substrate activation. d-nb.info This principle has been a guiding factor in the design of numerous thiourea catalysts. d-nb.info

Brønsted Acid Catalysis Mechanisms (Protonation Pathways)

As discussed in Section 4.1, thioureas can also act as Brønsted acids, protonating substrates to initiate a reaction. researchgate.netscispace.comacs.org This pathway is particularly relevant in reactions where the substrate can be activated by protonation, such as the addition of alcohols to alkenes. scispace.comacs.org

The Brønsted acid mechanism involves the transfer of a proton from the thiourea catalyst to the substrate, forming a reactive intermediate and the conjugate base of the catalyst. scispace.com The reaction then proceeds, and the catalyst is regenerated in a subsequent step. scispace.com Computational studies have been instrumental in elucidating the energetic favorability of these protonation pathways compared to purely hydrogen-bond-mediated routes in certain reactions. scispace.comacs.org

Dual Activation Models (Monomer and Chain End)

In many thiourea-catalyzed reactions, a single mode of activation is insufficient to explain the observed reactivity and stereoselectivity. This has led to the development of dual activation models, where the thiourea catalyst activates both the nucleophile and the electrophile simultaneously. researchgate.netrsc.orgresearchgate.net

Bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (e.g., a tertiary amine), are prime examples of catalysts that operate through a dual activation mechanism. researchgate.netresearchgate.net The thiourea part activates the electrophile through hydrogen bonding, while the basic group activates the nucleophile, often through deprotonation. researchgate.netresearchgate.netlibretexts.org This cooperative activation leads to a significant rate enhancement and allows for high levels of stereocontrol. rsc.org

Oxyanion Hole-like Reaction Mechanisms

An "oxyanion hole"-type activation has been proposed for some thiourea-catalyzed reactions, drawing an analogy to enzymatic catalysis. nih.govrsc.org In this model, the thiourea catalyst forms two hydrogen bonds to an oxygen atom of the substrate, effectively stabilizing the developing negative charge in the transition state. nih.govrsc.org

This mechanism is particularly invoked in reactions involving the formation of an oxyanion intermediate. For example, in the tetrahydropyranylation of alcohols, it was initially suggested that the thiourea activates the alcohol by forming two hydrogen bonds to the oxygen, making the alcohol proton more acidic. nih.gov While later studies have also pointed to a Brønsted acid mechanism, the concept of the oxyanion hole remains a valuable framework for understanding how thioureas can stabilize charged intermediates. scispace.comnih.govacs.orgrsc.org

Stereoselective Catalysis and Chirality Induction

A major advantage of N-aryl thiourea organocatalysts is their ability to induce chirality in the products of a reaction. acs.orgnih.govscispace.comresearchgate.net By using chiral, non-racemic thiourea catalysts, it is possible to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. nih.govjst.go.jpresearchgate.net

The induction of chirality is achieved through the formation of a diastereomeric transition state between the chiral catalyst and the substrate(s). acs.org The specific geometry of the catalyst and its interactions with the substrates in this transition state dictate which enantiomer of the product is formed preferentially. acs.org The development of bifunctional chiral thiourea catalysts has been particularly successful in achieving high levels of enantioselectivity, as the well-defined transition states resulting from dual activation provide excellent stereocontrol. researchgate.netresearchgate.net

Scope of Organocatalytic Applications for N-Aryl Thioureas

The application of N-aryl thioureas in organocatalysis is extensive, with notable success in facilitating carbon-carbon bond formation, polymerization, and complex molecular constructions through cascade reactions.

N-aryl thioureas have proven to be effective catalysts for Friedel-Crafts alkylation reactions, particularly in the enantioselective addition of indoles to various electrophiles. mostwiedzy.pltandfonline.com For instance, chiral thiourea organocatalysts have been successfully employed in the reaction of indoles with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, yielding chiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones. mostwiedzy.pltandfonline.com

A notable example involves the use of charged thiourea organocatalysts, which are positively charged analogs of the well-known bis(3,5-trifluoromethyl)phenyl substituted thioureas. nsf.gov These charged catalysts have demonstrated significantly higher activity in the Friedel-Crafts reaction of trans-β-nitrostyrenes with indoles, even without an additional hydrogen bond donor or acceptor site. nsf.gov Mechanistic studies suggest that under certain conditions, the active catalyst may be a dimer of the thiourea. nsf.gov

Furthermore, quinine-derived thioureas have been utilized to catalyze the enantioselective Friedel-Crafts alkylation of naphthols and activated phenols with aryl- and alkylglyoxal hydrates, producing chiral α-hydroxyketones in high yields and with excellent enantioselectivities. nih.gov The success of these reactions highlights the ability of the thiourea moiety to activate the electrophile through hydrogen bonding, facilitating the nucleophilic attack by the aromatic substrate.

The following table summarizes the application of N-aryl thioureas in Friedel-Crafts alkylation reactions:

Catalyst TypeReactantsProductKey Features
Chiral ThioureaIndole, 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-dionesChiral 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dionesStereoselective synthesis. mostwiedzy.pltandfonline.com
Charged ThioureaIndoles, trans-β-nitrostyrenes3-substituted indolesHigh catalytic activity. nsf.govrsc.org
Quinine-derived ThioureaNaphthols/activated phenols, aryl/alkylglyoxal hydratesChiral α-hydroxyketonesHigh yields and enantioselectivities. nih.gov

N-aryl thioureas, often in combination with a co-catalyst, are effective in mediating the ring-opening polymerization (ROP) of cyclic esters and carbonates. acs.orgpolympart.com This method provides a versatile route to well-defined, biodegradable polymers. The mechanism generally involves a bifunctional activation, where a basic co-catalyst activates the initiating alcohol, and the thiourea activates the monomer through hydrogen bonding to its carbonyl group. polympart.com

The combination of thioureas with alkoxides has been shown to create a highly effective catalytic system for rapid and selective ROP. polympart.com Deprotonation of the thiourea by the alkoxide generates a thioimidate, which acts as a bifunctional catalyst, activating both the monomer and the alcohol initiator. polympart.com This system leads to polymers with narrow molecular weight distributions and living polymerization characteristics. polympart.com

The activity of the catalyst system is influenced by factors such as the solvent and the nature of the thiourea and co-catalyst. For instance, polymerizations are often faster in less polar solvents like dichloromethane (B109758) compared to more polar solvents like THF, which is consistent with enhanced hydrogen bonding interactions in the former. nsf.gov

The table below provides an overview of N-aryl thiourea applications in ROP:

Catalyst SystemMonomerKey Features
Thiourea/AmineLactones, LactidesBifunctional activation, controlled polymerization. acs.orgrsc.org
Thiourea/AlkoxideLactideRapid and selective, living polymerization. polympart.com
Thiourea/CyclopropenimineLactones, Cyclic CarbonatesHigh polymerization rates, low dispersity. nsf.gov

N-aryl thioureas are highly valuable in orchestrating cascade reactions, where multiple bond-forming events occur in a single pot, leading to the efficient construction of complex molecular architectures. umich.eduresearchgate.net These reactions often proceed with high stereoselectivity, enabling the synthesis of chiral molecules with multiple stereocenters. umich.edu

A key principle in these reactions is the ability of the thiourea to act as a bifunctional catalyst, simultaneously activating different components of the reaction mixture. For example, in a one-pot, two-component reaction between substituted aldehydes and 2-aminothiophenols, thiourea can act as both a hydrogen bond donor to activate the aldehyde and as a Brønsted base to facilitate a subsequent cyclization step. acs.org

Thiourea-catalyzed cascade reactions have been successfully applied to the synthesis of various heterocyclic compounds, including:

Tetrahydrothiophene derivatives: Synthesized through a sulfa-Michael addition. umich.edu

Dihydropyrans: Formed via a domino Michael-hemiketalization reaction. beilstein-journals.org

Thiochromans: Produced through a domino sulfa-Michael-Michael reaction. beilstein-journals.org

Spiro-chromanone-thiochromans: Synthesized via a cascade sulfa-Michael addition followed by an aldol (B89426) reaction. beilstein-journals.org

These examples underscore the power of N-aryl thiourea organocatalysis to streamline synthetic routes and access complex molecules from simple starting materials. umich.eduresearchgate.net

Structure-Activity Relationships in Organocatalysis

The catalytic efficacy of N-aryl thioureas is intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more efficient and selective catalysts.

The acidity of the N-H protons in the thiourea moiety is a critical determinant of its catalytic activity. This acidity is significantly influenced by the electronic nature of the substituents on the aryl rings.

Electron-withdrawing groups (EWGs): The introduction of EWGs, such as the 3,5-bis(trifluoromethyl)phenyl group, dramatically increases the acidity of the thiourea protons. nih.govcsbsju.edu This enhanced acidity leads to stronger hydrogen bonding with the substrate, resulting in more effective activation and accelerated reaction rates. nih.govnih.gov The pKa values of thiourea catalysts cover a broad range, and a general trend observed is that increased acidity correlates with higher catalytic activity in a series of structurally related catalysts. nih.gov

Conformation: The conformation of the thiourea, specifically the orientation of the N-H protons relative to the thiocarbonyl group (cis or trans), also plays a role in catalysis. nih.govacs.org The catalytically active conformation is often suggested to be the trans-trans form, where both N-H groups can simultaneously interact with a single hydrogen-bond acceptor site on the substrate. nih.gov However, studies have also indicated that syn-anti conformations can be active and may even be preferred in certain reactions. acs.org Substituents on the aryl rings can influence the conformational equilibrium, thereby affecting catalytic activity. nih.govacs.org For instance, bulky substituents can favor specific conformations. acs.org

The table below summarizes the effect of substituents on thiourea properties:

Substituent TypeEffect on AcidityEffect on ConformationImpact on Catalysis
Electron-withdrawing groups (e.g., -CF3)Increases acidityCan favor the trans-trans conformationEnhances catalytic activity. nih.govcsbsju.edu
Bulky groupsMinimal effect on acidityCan influence conformational preferenceCan affect selectivity. acs.org

The insights gained from structure-activity relationship studies have led to the development of design principles for creating more effective N-aryl thiourea organocatalysts.

Bifunctionality: A key design strategy is the incorporation of a second functional group into the catalyst scaffold. acs.orgnih.gov This second group, often a Brønsted base (like an amine) or a Lewis base, can act in concert with the thiourea moiety to provide bifunctional activation. The thiourea activates the electrophile, while the basic group activates the nucleophile, leading to a synergistic catalytic effect and often high enantioselectivity. acs.orgharvard.edu

Structural Rigidity and Pre-organization: Introducing conformational rigidity into the catalyst structure can pre-organize the catalytic groups for optimal interaction with the substrates in the transition state. This can lead to enhanced stereoselectivity. Chiral backbones, such as those derived from amino acids or diamines, are often used to create a well-defined chiral pocket around the active site. mostwiedzy.plnih.gov

Modulation of Acidity: Fine-tuning the electronic properties of the aryl substituents allows for precise control over the acidity of the thiourea protons. This enables the optimization of the catalyst's activity for a specific reaction, balancing the need for sufficient activation with the prevention of unwanted side reactions. csbsju.edunih.gov

Non-covalent Interactions: Beyond hydrogen bonding, other non-covalent interactions, such as π-π stacking and cation-π interactions, can play a crucial role in stabilizing the transition state and influencing stereoselectivity. nih.govharvard.edu The aromatic rings of the N-aryl thiourea can engage in these interactions with the substrates, providing an additional layer of control over the reaction outcome. harvard.edu

By applying these design principles, researchers continue to develop novel N-aryl thiourea catalysts with improved performance for a growing number of asymmetric transformations.

Supramolecular Chemistry and Molecular Recognition by N Aryl Thiourea Scaffolds

Hydrogen Bonding Motifs in Thiourea (B124793) Derivatives

Thiourea derivatives are capable of participating in a wide array of hydrogen bonding interactions, which are crucial in determining their crystal packing and potential applications as sensors and catalysts. acs.org These interactions can be broadly categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules).

N-H…S Interactions: A characteristic intermolecular pattern observed in many thiourea compounds is the formation of dimers through N-H···S hydrogen bonds. akademisains.gov.my This interaction involves the hydrogen atom of an N-H group on one molecule and the sulfur atom of the thiocarbonyl group on an adjacent molecule, often leading to the formation of one-dimensional chains or more complex networks. nih.gov

N-H…O Interactions: In acylthiourea derivatives, where a carbonyl group is present, a strong intramolecular N-H···O hydrogen bond can form. nih.govconicet.gov.ar This interaction often creates a pseudo-six-membered ring, which stabilizes a planar conformation of the molecule. conicet.gov.ar

C-H…π and π-π Stacking: Interactions involving aromatic rings, such as C-H···π and π-π stacking, are also observed in N-aryl thiourea derivatives. These non-covalent forces further influence the arrangement of molecules in the crystal lattice. akademisains.gov.my The hydrophobic nature and the ability of the aryl substituent to engage in π-π interactions with proteins are linked to the biological activity of some aryl-substituted thioureas. biointerfaceresearch.com

The following table summarizes the types of hydrogen bonding interactions commonly found in thiourea derivatives:

Interaction TypeDescriptionRole in Supramolecular Assembly
N-H…S Hydrogen bond between a thiourea N-H proton and a sulfur atom of another thiourea molecule.Key intermolecular interaction, often leading to dimer or chain formation. akademisains.gov.mybeilstein-journals.org
N-H…O Intramolecular hydrogen bond between a thiourea N-H proton and a nearby oxygen atom (e.g., from a carbonyl group).Stabilizes specific molecular conformations, often planar structures. nih.govconicet.gov.ar
C-H…O Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.Contributes to the overall stability of the crystal packing. akademisains.gov.my
C-H…S Weak hydrogen bond between a carbon-bound hydrogen and a sulfur atom.Contributes to the overall stability of the crystal packing. akademisains.gov.my
C-H…π Interaction between a C-H bond and the π-electron system of an aromatic ring.Influences the orientation of molecules within the supramolecular structure. akademisains.gov.my
π-π Stacking Non-covalent interaction between aromatic rings.Contributes to the stabilization of crystal structures and can influence biological activity. akademisains.gov.mybiointerfaceresearch.com

The flexibility of the thiourea backbone allows for the existence of different conformational isomers, which can significantly influence the types of hydrogen bonds that are formed. acs.orgscispace.com The rotation around the C-N bonds of the thiourea moiety can lead to different spatial arrangements of the substituents, thereby favoring certain hydrogen bonding motifs over others. nih.govacs.org

For instance, in some acylthiourea derivatives, the molecule adopts a "trans-cis" geometry, which is stabilized by an intramolecular N-H···O hydrogen bond. akademisains.gov.my However, in other cases, a "trans-trans" conformation may be preferred, which facilitates the formation of intermolecular N-H···S hydrogen-bonded chains. The specific conformation adopted can be influenced by factors such as the nature of the substituents and the solvent used for crystallization. nih.gov In some chiral amido-thiourea catalysts, the presence of slowly interconverting amide rotamers can compromise their effectiveness, highlighting the importance of conformational control. acs.org

The directional and predictable nature of hydrogen bonding in thiourea derivatives drives their self-assembly into well-defined supramolecular architectures in both solution and the solid state. acs.orgresearchgate.net These processes can lead to the formation of various structures, including discrete dimers, one-dimensional chains, and more complex three-dimensional networks. acs.orgbeilstein-journals.org

In the solid state, the crystal packing of thiourea derivatives is a direct consequence of the interplay of various intermolecular forces, with hydrogen bonding being the dominant interaction. acs.orgakademisains.gov.my The resulting crystalline structures can exhibit polymorphism, where the same compound crystallizes in different forms with distinct physical properties, due to the conformational lability and competitive intermolecular hydrogen bonding. acs.org

In solution, the self-assembly of thiourea derivatives can be studied using techniques such as NMR spectroscopy. acs.org The strength of the association between molecules in solution is dependent on factors like the concentration, the nature of the solvent, and the electronic properties of the substituents on the thiourea scaffold. acs.orgresearchgate.net

Anion Recognition and Sensing Applications

The ability of N-aryl thiourea scaffolds to act as receptors for anions has been a major focus of research in supramolecular chemistry. magtech.com.cnacs.org This is due to the crucial roles that anions play in a wide range of biological, chemical, and environmental processes. acs.org The directional hydrogen bonding capabilities of the thiourea group make it an excellent motif for the selective binding of anions. acs.orgfrontiersin.org

Thiourea-Based Receptors for Anion Binding

Thiourea-based receptors are designed to bind anions through non-covalent interactions, primarily hydrogen bonding. magtech.com.cnacs.org The two N-H groups of the thiourea moiety can act as hydrogen bond donors, forming a "chelate" type interaction with the anion. frontiersin.org The strength of this interaction can be tuned by modifying the electronic properties of the aryl substituents. Electron-withdrawing groups attached to the aryl ring increase the acidity of the N-H protons, leading to stronger anion binding. acs.orgnih.gov

The selectivity of a thiourea-based receptor for a particular anion is determined by a combination of factors, including the size, shape, and charge density of the anion, as well as the geometric arrangement of the hydrogen bond donor sites on the receptor. sioc-journal.cn By carefully designing the structure of the receptor, it is possible to achieve high selectivity for specific anions.

Mechanisms of Anion Recognition

The primary mechanism of anion recognition by neutral thiourea-based receptors is through the formation of hydrogen bond networks. magtech.com.cnnih.gov The N-H protons of the thiourea group interact with the electron-rich anion, leading to the formation of a stable complex. This interaction can be observed using various spectroscopic techniques, such as UV-vis and NMR spectroscopy, where changes in the spectra upon addition of the anion provide evidence for the binding event. nih.govsioc-journal.cn

In some cases, particularly with highly basic anions like fluoride (B91410) or acetate (B1210297), the interaction with the thiourea receptor can lead to deprotonation of the N-H groups. rsc.orgnih.govtandfonline.com This deprotonation event often results in a significant color change, which can be exploited for the development of colorimetric sensors. rsc.orgnih.gov The balance between hydrogen bonding and deprotonation is a critical aspect of the design of thiourea-based anion sensors. rsc.orgacs.org Theoretical calculations are often employed to understand the binding mode and the nature of the interactions between the receptor and the anion. bohrium.comnih.gov

The following table provides a summary of anion recognition mechanisms by thiourea-based receptors:

MechanismDescriptionKey Features
Hydrogen Bond Networks The primary mechanism where the N-H groups of the thiourea act as hydrogen bond donors to the anion. magtech.com.cnnih.govDirectional and selective binding. The strength of interaction can be tuned by modifying the receptor's electronic properties. acs.orgnih.gov
Deprotonation Occurs with highly basic anions, where the anion removes a proton from the thiourea N-H group. rsc.orgnih.govOften leads to a distinct color change, making it useful for colorimetric sensing. nih.govresearchgate.net The likelihood of deprotonation is influenced by the acidity of the receptor and the basicity of the anion. nih.govxmu.edu.cn

Selective Detection of Specific Anions (e.g., Fluoride, Phosphate (B84403), Acetate, Lead(II) ions)

N-Aryl thiourea derivatives have demonstrated considerable efficacy as chemosensors for a range of environmentally and biologically significant anions. The interaction between the thiourea N-H protons and the anion is primarily through hydrogen bonding. nih.govresearchgate.net In some cases, particularly with highly basic anions like fluoride, the interaction can lead to the deprotonation of the thiourea group. nih.govrsc.org

Fluoride, Acetate, and Phosphate: Research has shown that thiourea-based receptors can selectively detect fluoride (F⁻), acetate (AcO⁻), and dihydrogen phosphate (H₂PO₄⁻) anions. nih.govacs.org The selectivity often arises from a combination of factors including the basicity of the anion and its geometric compatibility with the binding pocket of the thiourea receptor. For instance, some sensors exhibit a strong response to fluoride, acetate, and phosphate, while showing minimal interaction with other anions like chloride (Cl⁻), bromide (Br⁻), and nitrate (B79036) (NO₃⁻). acs.org The binding of these anions can be observed through various spectroscopic techniques, including UV-vis and ¹H NMR spectroscopy, which show distinct changes upon complexation. nih.govacs.org The interaction with fluoride is often particularly strong due to its high basicity, which can lead to deprotonation of the sensor molecule. nih.govrsc.org In contrast, anions like acetate and phosphate typically bind through hydrogen bonding interactions. nih.gov

Lead(II) Ions: While much of the focus for thiourea scaffolds has been on anion recognition, they are also capable of coordinating with metal cations. The sulfur and nitrogen atoms of the thiourea group can act as binding sites for heavy metal ions like lead(II) (Pb²⁺). mdpi.com The interaction often results in the formation of a coordination complex, which perturbs the electronic properties of the sensor molecule, leading to a detectable signal. mdpi.com Colorimetric sensors for Pb²⁺ have been developed where the coordination event leads to a distinct color change, enabling visual detection. mdpi.com

A summary of anions and cations detected by thiourea-based sensors is presented below:

Detected Ions by Thiourea-Based Sensors
Ion Type Method of Interaction Reference
Fluoride (F⁻) Anion Hydrogen Bonding / Deprotonation nih.govacs.org
Acetate (AcO⁻) Anion Hydrogen Bonding nih.govacs.org
Dihydrogen Phosphate (H₂PO₄⁻) Anion Hydrogen Bonding nih.govacs.org
Lead(II) (Pb²⁺) Cation Coordination mdpi.com

Colorimetric and Ratiometric Sensing Principles

The detection of ions by N-aryl thiourea scaffolds is often designed to produce a visual response, which is highly desirable for practical applications. This is achieved through colorimetric or ratiometric sensing mechanisms.

Colorimetric Sensing: Colorimetric sensors produce a change in color that is visible to the naked eye upon interaction with the target analyte. mdpi.com This change is a result of a shift in the absorption spectrum of the sensor molecule. acs.org For thiourea-based sensors, the binding of an anion can alter the electronic distribution within the molecule, often affecting an attached chromogenic unit (a color-producing group). acs.orgmdpi.com For example, the deprotonation of the thiourea N-H protons by a basic anion like fluoride can significantly increase the electron density on the sensor, leading to a bathochromic (red) shift in the absorption spectrum and a corresponding color change from colorless or pale yellow to more intense colors like red or purple. nih.govacs.org

Ratiometric Sensing: Ratiometric sensing is a more advanced technique that measures the ratio of fluorescence intensity at two different wavelengths. xmu.edu.cn This approach offers greater accuracy and reliability as it can correct for variations in probe concentration and environmental factors. In the context of thiourea sensors, a fluorophore can be incorporated into the molecular structure. Anion binding can then modulate the fluorescence properties of the molecule, for instance, through an intramolecular charge transfer (ICT) mechanism. xmu.edu.cn The binding event can alter the efficiency of the ICT process, leading to a change in the ratio of the two emission bands. xmu.edu.cn This ratiometric response provides a built-in self-calibration for the sensing measurement.

The principles of these sensing mechanisms are summarized in the table below:

Sensing Principles in Thiourea-Based Sensors

Principle Description Key Feature Reference
Colorimetric A change in the absorption of light, resulting in a visible color change. Naked-eye detection mdpi.com
Ratiometric Measurement of the ratio of fluorescence intensity at two wavelengths. High accuracy and reliability xmu.edu.cn

Role of Substituents, including Diethylamino-phenyl Moiety, in Recognition Properties

Electron-withdrawing groups (e.g., nitro, cyano) attached to the phenyl ring increase the acidity of the thiourea N-H protons. This enhanced acidity leads to stronger hydrogen bonding with anions and a greater propensity for deprotonation, often resulting in higher sensitivity and selectivity. xmu.edu.cn Conversely, electron-donating groups, such as the diethylamino group, have the opposite effect. They decrease the acidity of the N-H protons, which can weaken the interaction with anions.

The (4-Diethylamino-phenyl) moiety, being a strong electron-donating group, can significantly influence the sensing behavior. Research on the closely related N-(p-dimethylamino)benzoyl-N′-phenylthiourea indicated that the strong electron-donating nature of the dimethylamino group, coupled with the potential for intramolecular hydrogen bonding, can render the compound unable to bind anions effectively. xmu.edu.cn This suggests that (4-Diethylamino-phenyl)-thiourea itself might not be an optimal scaffold for anion binding due to the reduced acidity of its N-H protons.

However, the diethylamino-phenyl group can be a key component in designing sensors where it acts as part of a signaling unit. For example, in bifunctional chemosensors, the 4-diethylamino group can be part of a larger conjugated system that gives rise to the colorimetric or fluorescent signal. researchgate.net In such designs, the anion or cation binding event at a separate receptor site can trigger an electronic change that is transduced to the diethylamino-phenyl-containing chromophore or fluorophore, resulting in a detectable output. For instance, compounds incorporating a 4-diethylamino-2-hydroxybenzylidene moiety have been shown to act as selective chemosensors for both cations and anions. researchgate.net

The effect of substituents on the properties of thiourea sensors is summarized below:

Influence of Substituents on Thiourea Sensor Properties

Substituent Type Effect on N-H Acidity Impact on Anion Binding Example Group Reference
Electron-Withdrawing Increases Strengthens Nitro (-NO₂) xmu.edu.cn
Electron-Donating Decreases Weakens Diethylamino (-N(Et)₂) xmu.edu.cn

Computational and Theoretical Investigations of N Aryl Thiourea Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of N-aryl thioureas. It offers a balance between accuracy and computational cost, making it suitable for analyzing the geometry, reactivity, and spectral properties of these molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in conjunction with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to model these systems effectively. sciensage.inforesearchgate.net

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-aryl thiourea (B124793) derivatives, these calculations are crucial for understanding their conformational preferences, which are largely dictated by the rotational freedom around several key single bonds (C-N, C-C) and the potential for intramolecular hydrogen bonding.

In many N-benzoyl-N'-arylthioureas, the molecular configuration is stabilized by an intramolecular hydrogen bond between the N-H of the thiourea moiety and the carbonyl oxygen, forming a stable six-membered ring. nih.gov For a compound like (4-Diethylamino-phenyl)-thiourea, which lacks a benzoyl group, the conformation would be determined by the orientation of the diethylamino group and the thiourea moiety relative to the phenyl ring. Studies on similar molecules, such as N,N′-bis[2-(diethylamino)phenyl]thiourea, reveal the presence of intramolecular hydrogen bonds between an N-H proton of the thiourea and the nitrogen atom of the dialkylamino group. nih.gov

Optimized geometry calculations provide key structural parameters like bond lengths, bond angles, and dihedral angles. A comparison between theoretically calculated parameters and those obtained from experimental X-ray diffraction data for related compounds generally shows a good correlation, validating the computational method used. sciensage.info

Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for a Related Thiourea Derivative (1-Benzoyl-3-(4-methoxyphenyl)thiourea). This table presents data for a model compound to illustrate the typical outputs of geometry optimization studies.

Parameter Bond Calculated (DFT) Experimental (XRD)
Bond Length C=S 1.679 1.665
C=O 1.231 1.221
N-C(S) 1.385 1.372
N-C(O) 1.401 1.389
Bond Angle N-C(S)-N 117.5 117.8
C-N-C 126.8 127.1
Dihedral Angle O=C-N-C 178.9 179.5

Source: Adapted from theoretical studies on N-aroyl-N'-aryl thiourea derivatives.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

For N-aryl thioureas, the HOMO is typically localized over the more electron-rich parts of the molecule, often involving the sulfur atom and the phenyl ring system. In this compound, the powerful electron-donating diethylamino group would significantly raise the energy of the HOMO and concentrate its density on the aminophenyl moiety. The LUMO is generally distributed over the thiourea group and the phenyl ring.

A small HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and polarizability. The introduction of electron-donating groups like -N(Et)₂ tends to decrease the energy gap, enhancing the molecule's reactivity. jst.go.jp

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for Phenylthiourea (B91264) Derivatives. This table illustrates typical values for related compounds. The values for this compound would be expected to show a smaller gap due to the strong electron-donating group.

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
(4-nitrophenyl)thiourea -6.89 -2.91 3.98
(3,5-dimethylphenyl)thiourea -5.81 -1.15 4.66

Source: Adapted from DFT studies on substituted phenylthioureas. researchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, where red indicates regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In N-aryl thiourea derivatives, the most negative potential (red) is consistently located around the sulfur atom of the thiocarbonyl (C=S) group, and to a lesser extent, any carbonyl oxygen atoms if present. researchgate.net This highlights the sulfur atom as a primary site for interaction with electrophiles and for forming hydrogen bonds. The regions of positive potential (blue) are typically found around the N-H protons, identifying them as the primary hydrogen bond donor sites. For this compound, the nitrogen atoms of the diethylamino group would also contribute to the negative potential region, while the phenyl protons would be associated with areas of lower potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and anti-bonding orbitals.

For N-aryl thioureas, significant delocalization is often observed from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals (π*) of the thiocarbonyl and phenyl groups. researchgate.net These interactions are crucial for stabilizing the molecular structure and influencing its electronic properties. The analysis also provides natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These quantum chemical parameters provide quantitative measures of a molecule's reactivity and stability. sciensage.info

Ionization Potential (IP): The energy required to remove an electron. (IP ≈ -EHOMO)

Electron Affinity (EA): The energy released when an electron is added. (EA ≈ -ELUMO)

Electronegativity (χ): The ability of an atom to attract electrons. (χ = (IP + EA) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (IP - EA) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering upon accepting maximal electron charge. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)

Molecules with low hardness (high softness) and high electrophilicity are generally more reactive. The presence of the electron-donating diethylamino group in this compound would be expected to decrease its ionization potential and hardness, thereby increasing its softness and nucleophilicity.

Table 3: Representative Quantum Chemical Parameters for a Thiourea Derivative. This table provides an example of calculated descriptors for a model compound.

Parameter Value (eV)
Ionization Potential (IP) 5.81
Electron Affinity (EA) 1.15
Electronegativity (χ) 3.48
Chemical Hardness (η) 2.33
Chemical Softness (S) 0.43
Electrophilicity Index (ω) 2.60

Source: Adapted from DFT studies on substituted phenylthioureas. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (e.g., in the UV-Visible range).

TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the energy of the transitions, and their oscillator strengths (a measure of the transition probability). By analyzing the molecular orbitals involved in these transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO), the nature of the electronic transition, such as π→π* or n→π, can be identified. For N-aryl thioureas, the main absorption bands in the UV-Vis spectrum are typically assigned to π→π transitions within the aromatic ring and thiourea moiety. The strong electron-donating diethylamino group in the para position would likely cause a significant red-shift (shift to longer wavelength) in the absorption spectrum of this compound due to an enhanced intramolecular charge transfer (ICT) character in the excited state.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis (EDA)

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of N-aryl thiourea systems. NCI analysis, based on the reduced density gradient (RDG), is a powerful computational tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in molecular systems. usm.my The resulting plots use a color scale to differentiate these interactions, with blue indicating strong attractive interactions (like hydrogen bonds), green representing weak van der Waals interactions, and red signifying repulsive non-bonding interactions. usm.my

Studies on thiourea derivatives have utilized NCI analysis to understand their conformational preferences and the stability of different polymorphic forms. usm.myscispace.com For instance, in symmetrically substituted thioureas, the flexibility of the C–N bond allows for various conformations (e.g., trans-trans, cis-trans, and cis-cis). usm.myrsc.org NCI plots can reveal the specific intramolecular and intermolecular interactions, such as N-H···S hydrogen bonds and C-H···π interactions, that stabilize these different arrangements. scispace.comnih.gov The presence and strength of these interactions, as visualized by NCI analysis, can explain the relative energies and stability of different conformers. usm.my For example, the dual N-H···S hydrogen bond is a significant stabilizing factor in the solid state of thiourea derivatives. scispace.com

Molecular Docking Studies in Ligand-Protein Interactions (Focus on Methodology)

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a target protein. biointerfaceresearch.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. biointerfaceresearch.com The general methodology for molecular docking studies of N-aryl thiourea derivatives involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is typically obtained from a protein database like the Protein Data Bank (PDB). nih.gov The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, in this case, a thiourea derivative, is drawn using chemical drawing software and its 3D structure is optimized to its lowest energy conformation. nih.govunair.ac.id

Defining the Binding Site: The active site, or the region on the protein where the ligand is expected to bind, is defined. This is often done by identifying the location of a co-crystallized ligand in the experimental structure or by using algorithms that predict potential binding pockets. nih.gov A grid box is then generated around this site to define the search space for the docking algorithm. nih.gov

Docking Simulation: A docking program, such as AutoDock Vina or OEDocking, is used to systematically explore the conformational space of the ligand within the defined binding site. researchgate.net The program generates a multitude of possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). unair.ac.idresearchgate.net Lower docking scores generally indicate a more favorable binding interaction. unair.ac.id

Analysis of Docking Results: The resulting docked poses are analyzed to identify the most likely binding mode. This involves examining the intermolecular interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. unair.ac.id Visualization software is used to view the 3D representation of the ligand-protein complex and the specific interactions that stabilize the binding. usm.my

For N-aryl thiourea derivatives, molecular docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes, including protein kinases, urease, and carbonic anhydrases. researchgate.netresearchgate.net These studies have shown that the thiourea core, along with the aryl substituents, can form key interactions with active site residues, explaining their biological activity. biointerfaceresearch.comnih.gov For example, the N-H and C=S groups of the thiourea moiety are often involved in forming crucial hydrogen bonds. biointerfaceresearch.comnih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Studies

In silico approaches for Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. farmaciajournal.comanalis.com.my These studies are vital for optimizing lead compounds in drug discovery by predicting the activity of new derivatives and guiding their synthesis. farmaciajournal.com For N-aryl thiourea systems, various in silico techniques are employed to build robust SAR models.

Quantitative Structure-Activity Relationship (QSAR) is a primary method used in SAR studies. farmaciajournal.com QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties, known as molecular descriptors. analis.com.mynih.gov The general workflow for a QSAR study on thiourea derivatives includes:

Data Set Preparation: A dataset of thiourea derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. analis.com.my The chemical structures of these compounds are drawn and optimized. farmaciajournal.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals volume) and quantify various aspects of the molecular structure, such as hydrophobicity, electronic properties, and steric effects. nih.gov

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. analis.com.my The predictive power and robustness of the QSAR model are then rigorously validated using internal and external validation techniques. ijper.orgijper.org

QSAR studies on thiourea derivatives have revealed key structural features that influence their activity. nih.gov For instance, studies have shown that the presence of electron-withdrawing groups on the aryl ring can enhance the anticancer or antibacterial activity of certain thiourea derivatives. nih.govnih.gov The lipophilicity and molar refractivity of the compounds have also been identified as important factors. nih.gov

In addition to QSAR, pharmacophore modeling is another valuable in silico SAR tool. A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a ligand to interact with a specific biological target. By identifying the common pharmacophoric features among a series of active thiourea derivatives, new compounds with potentially higher activity can be designed. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is often integrated into SAR studies. nih.gov These predictions help to assess the drug-likeness and potential toxicity of the designed compounds at an early stage, filtering out candidates that are likely to fail in later stages of drug development. researchgate.netnih.gov By combining these in silico approaches, researchers can establish comprehensive SARs for N-aryl thiourea derivatives, facilitating the rational design of more potent and safer therapeutic agents. researchgate.netmdpi.com

Advanced Functional Materials and Technologies Incorporating N Aryl Thiourea Derivatives

Development of Chemosensors and Molecular Probes

The thiourea (B124793) functional group serves as an excellent platform for designing chemosensors due to its ability to bind with a variety of ionic and neutral species. researchgate.netresearchgate.net These derivatives are employed to create highly sensitive and selective sensors that can detect environmental pollutants, and biologically significant anions and cations, often through visible color changes or fluorescence responses. nih.gov

N-Aryl thiourea derivatives have been successfully developed as chemosensors for a range of analytes. The sensing mechanism often relies on interactions such as hydrogen bonding, deprotonation, or coordination with metal ions, which in turn alters the electronic properties of the molecule, leading to a detectable signal. rsc.orgsciengine.com For instance, the interaction between a thiourea-based sensor and anions like fluoride (B91410) (F⁻) can cause deprotonation of the N-H fragment, while with acetate (B1210297) (AcO⁻), it can form a hydrogen-bonded complex. sciengine.com These interactions can induce an intramolecular charge transfer (ICT), resulting in a colorimetric signal. sciengine.com

Several studies have highlighted the efficacy of thiourea derivatives in detecting specific ions. Acylthiourea derivatives, for example, are effective in detecting anions such as CN⁻, F⁻, AcO⁻, and H₂PO₄⁻ through shifts in absorbance and colorimetric changes. researchgate.net They are also adept at sensing various metal cations, including heavy metals like Cu²⁺, Hg²⁺, Cd²⁺, and Pb²⁺. researchgate.net A notable example is a fluorescent chemosensor designed for the selective detection of Co²⁺ ions, which signals their presence by changing from pink to colorless. rsc.org Similarly, a probe based on a dimethylamino-phenyl-thiourea structure was developed for the specific detection of Cr³⁺ ions, exhibiting a "turn-on" fluorescence response with a detection limit of 8.18 × 10⁻⁷ M. rsc.org The mechanism for this fluorescence enhancement is attributed to the chelation-induced inhibition of a photo-induced electron transfer (PET) process. rsc.org

Furthermore, thiourea-based sensors have been engineered for detecting other hazardous substances. A fluorescent "turn-off" chemosensor was developed for recognizing hypochlorite (B82951) (ClO⁻), where the detection mechanism involves a specific and rapid desulfurization of the thiourea group. researchgate.net Another sensor was created to selectively detect mercury ions (Hg²⁺) through a color shift and a fluorescence turn-off response. mdpi.com The versatility of these compounds is further demonstrated by their ability to be incorporated into test strips for the practical detection of ions in semi-aqueous media. mdpi.com

Thiourea Derivative TypeTarget AnalyteDetection MethodKey Research FindingCitation
1-(4-cyano-phenyl)-3-(4-dimethylamino-phenyl)-thioureaCr³⁺Fluorescence Turn-OnExhibits high selectivity and a detection limit of 8.18 × 10⁻⁷ M in aqueous buffer solution. rsc.org
N-acyl-N'-aryl thioureaCN⁻, F⁻, AcO⁻, H₂PO₄⁻ColorimetricShows distinct shifts in absorbance and color upon binding with anions. researchgate.net
Fluorescent N-acyl thioureaCo²⁺ColorimetricDetects cobalt ions by a color change from pink to colorless. rsc.org
Thiourea-based chemosensorHg²⁺Colorimetric & Fluorescence Turn-OffProvides a color shift and fluorescence quenching upon addition of Hg²⁺. mdpi.com
Thiourea-based chemosensor (FHC)ClO⁻Fluorescence Turn-OffUndergoes a specific desulfurization reaction leading to fluorescence quenching. researchgate.net

Applications in Materials Chemistry

The utility of N-Aryl thiourea derivatives extends significantly into materials chemistry, where their unique properties are harnessed for various industrial and technological applications. rsc.org These compounds serve as building blocks for new polymers, act as organocatalysts, and are used in the development of materials with specific functions such as corrosion inhibition and advanced optical properties. rsc.orgbldpharm.com

One of the prominent applications is in corrosion inhibition. N-Aroyl-N'-Aryl thiourea derivatives have been synthesized and investigated as corrosion inhibitors for carbon steel in acidic environments like 1M H₂SO₄. researchgate.net These molecules function by adsorbing onto the carbon steel surface, retarding both the cathodic and anodic corrosion reactions. researchgate.net The adsorption process typically follows the Langmuir adsorption isotherm, and inhibition efficiencies can be quite high, ranging from 60-95%, with some derivatives reaching up to 98.5% efficiency at elevated temperatures and specific concentrations. researchgate.net

In the realm of advanced materials, (4-Diethylamino-phenyl)-thiourea is noted for its role as an organic monomer in the formation of Covalent Organic Frameworks (COFs). bldpharm.com It is also utilized in the development of electronic materials, magnetic materials, organic pigments, and optical materials. bldpharm.com Its contribution to materials with Aggregation-Induced Emission (AIE) properties is particularly noteworthy. bldpharm.com The coordination chemistry of acyl thiourea derivatives with metal ions like nickel(II) and copper(II) is another area of active research. rsc.org These complexes, where the thiourea ligand coordinates through its sulfur and oxygen atoms, are being explored for various applications, leveraging the altered properties that arise from metal complexation. rsc.org

The structural versatility of thioureas allows them to be used as synthons for creating new heterocyclic compounds, which are themselves valuable in materials science. rsc.org Moreover, their capacity for strong hydrogen bonding enables their use as organocatalysts in a variety of chemical transformations. rsc.orgiucr.org

Application AreaThiourea DerivativeFunction/RoleKey Research FindingCitation
Corrosion InhibitionN-Aroyl-N'-Aryl thiourea derivatives (e.g., N-acetyl-N`-(dibenzyl) thiourea)Corrosion InhibitorAdsorbs on carbon steel in H₂SO₄, achieving up to 98.5% inhibition efficiency.
Advanced Materials1-(4-(Diethylamino)phenyl)thioureaAIE Monomer, Component in Electronic/Optical MaterialsUsed as a building block for COFs and materials with specific optical and electronic properties. bldpharm.com
Coordination ChemistryN,N-dialkyl-N,-3-chlorobenzoylthioureaLigand for Metal ComplexesForms stable complexes with Cu(II) and Ni(II) through sulfur and oxygen coordination. sciengine.com
OrganocatalysisThiourea derivativesOrganocatalystStrong hydrogen-bonding capabilities allow them to catalyze various chemical reactions.[7, 23]

Future Research Directions and Emerging Opportunities for 4 Diethylamino Phenyl Thiourea

The compound (4-Diethylamino-phenyl)-thiourea, a member of the versatile aryl thiourea (B124793) family, stands at the cusp of significant scientific exploration. Its unique electronic and structural features—a potent hydrogen-bond-donating thiourea moiety coupled with an electron-rich diethylamino-substituted phenyl ring—present a wealth of opportunities for innovation across catalysis, materials science, and molecular recognition. This article outlines promising future research directions poised to unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Diethylamino-phenyl)-thiourea, and how are purity and structural integrity validated?

  • Methodological Answer : Synthesis typically involves condensation of 4-diethylaminoaniline with thiophosgene or isothiocyanate derivatives under inert conditions. Post-synthesis, purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

  • FT-IR : Peaks at ~1250–1350 cm⁻¹ (C=S stretch) and ~3150–3300 cm⁻¹ (N-H stretch) .
  • NMR : Distinct signals for aromatic protons (δ 6.5–7.5 ppm), diethylamino groups (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for CH₂), and thiourea NH (δ 8.0–9.5 ppm) .
  • Elemental Analysis : Matches calculated C, H, N, and S percentages within ±0.3% .

Q. How does the solubility profile of this compound influence its applicability in biological assays?

  • Methodological Answer : Solubility is determined experimentally via gravimetric analysis. Thiourea derivatives are polar, with moderate solubility in water (enhanced by heating) and high solubility in DMSO or ethanol. For biological testing, stock solutions in DMSO (≤1% v/v in final assays) are common to avoid solvent interference .

Q. What mechanisms underlie the biological activity of thiourea derivatives, such as apoptosis induction?

  • Methodological Answer : Thiourea derivatives disrupt mitochondrial membrane potential (ΔψM), measured via JC-1 fluorescence dye, leading to cytochrome c release and caspase-3 activation. Western blotting confirms downregulation of Bcl-2 and upregulation of Bax. Comparative studies with positive controls (e.g., staurosporine) validate intrinsic apoptosis pathways .

Advanced Research Questions

Q. How can crystallographic data resolve hydrogen-bonding patterns in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement identifies hydrogen bonds (e.g., N-H···S or N-H···N). Graph set analysis (e.g., Etter’s notation) classifies motifs like R22(8)R_2^2(8) rings. Validation tools like PLATON or ADDSYM ensure symmetry correctness .

Q. How should researchers address contradictions in reported carcinogenic vs. anticancer properties of thiourea derivatives?

  • Methodological Answer : Context-dependent effects require:

  • Dose-Response Studies : Compare LC₅₀ values (e.g., MTT assays) across cell lines.
  • In Vivo Models : Assess thyroid toxicity (TSH/T3/T4 levels) vs. tumor suppression in xenografts.
  • Metabolic Profiling : Identify detoxification pathways (e.g., CYP450-mediated oxidation) that may mitigate carcinogenicity .

Q. What strategies improve the selectivity of thiourea-based polymers for phosphate removal in environmental applications?

  • Methodological Answer : Co-polymerization with acrylamide monomers enhances thiourea’s phosphate-binding capacity. Selectivity is tested via ICP-MS analysis of competing ions (e.g., NO₃⁻, SO₄²⁻). Batch adsorption studies at varied pH (3–9) optimize performance, with Langmuir isotherms quantifying maximum uptake (~43% efficiency reported) .

Q. How can computational modeling guide the design of thiourea derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • Docking Simulations : Target enzymes like tyrosine phosphatases (PDB: 1YPT) to predict binding affinities.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.